molecular formula C12H11N3O2 B1350726 2-[(3-Pyridinylmethyl)amino]nicotinic acid CAS No. 460363-72-8

2-[(3-Pyridinylmethyl)amino]nicotinic acid

Cat. No.: B1350726
CAS No.: 460363-72-8
M. Wt: 229.23 g/mol
InChI Key: RDEYKVRQQFSXOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Pyridinylmethyl)amino]nicotinic acid is a compound that belongs to the class of nicotinic acids, which are derivatives of pyridine This compound is characterized by the presence of a pyridine ring substituted with a nicotinic acid moiety and an amino group linked to another pyridine ring

Scientific Research Applications

2-[(3-Pyridinylmethyl)amino]nicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Safety and Hazards

This compound is classified as an eye irritant and skin irritant . It has a GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H315 and H319 . Precautionary statements include P264, P280, P280, P332 + P313, P337 + P313, and P362 + P364 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Pyridinylmethyl)amino]nicotinic acid typically involves the reaction of nicotinic acid with 3-pyridinemethanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a condensation reaction, where the amino group of 3-pyridinemethanamine reacts with the carboxyl group of nicotinic acid to form the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Pyridinylmethyl)amino]nicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The pyridine rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the pyridine rings.

Mechanism of Action

The mechanism of action of 2-[(3-Pyridinylmethyl)amino]nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to modulate cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Pyridinylmethyl)amino]nicotinic acid
  • 2-[(2-Phenylethyl)amino]nicotinic acid
  • 6-[4-(Aminocarbonyl)phenoxy]nicotinic acid

Uniqueness

2-[(3-Pyridinylmethyl)amino]nicotinic acid is unique due to its specific substitution pattern on the pyridine rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(pyridin-3-ylmethylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-12(17)10-4-2-6-14-11(10)15-8-9-3-1-5-13-7-9/h1-7H,8H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEYKVRQQFSXOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.